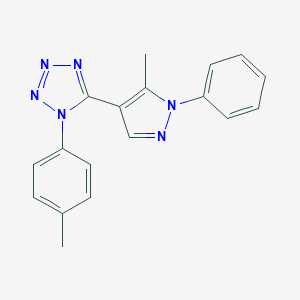
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has shown promising results in preclinical studies as a potential anti-inflammatory and analgesic drug.
Mecanismo De Acción
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. The inhibition of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is selective, meaning that it does not affect the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects:
The inhibition of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole leads to a reduction in inflammation and pain. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its selectivity for 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which reduces the risk of side effects such as gastrointestinal bleeding and renal dysfunction. The compound also has a favorable safety profile, making it suitable for further development as a potential anti-inflammatory and analgesic drug. However, one of the limitations of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
For research could include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel formulations to improve the solubility and bioavailability of the compound.
3. Further preclinical studies to investigate the efficacy and safety of the compound in different animal models of inflammation and pain.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
5. Investigation of the potential of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole as a potential treatment for other inflammatory disorders, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a promising compound that has shown significant anti-inflammatory and analgesic effects in preclinical studies. The compound inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole selectively, reducing the risk of side effects such as gastrointestinal bleeding and renal dysfunction. Future research could focus on optimizing the synthesis method, developing novel formulations, and investigating the efficacy and safety of the compound in different animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole involves the reaction of 4-methylphenylhydrazine and 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid with sodium azide in the presence of a catalyst. The reaction yields 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which is responsible for the production of prostaglandins, a group of signaling molecules that cause inflammation and pain. In preclinical studies, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has demonstrated significant anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammation.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole |
|---|---|
Fórmula molecular |
C18H16N6 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-5-(5-methyl-1-phenylpyrazol-4-yl)tetrazole |
InChI |
InChI=1S/C18H16N6/c1-13-8-10-16(11-9-13)24-18(20-21-22-24)17-12-19-23(14(17)2)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clave InChI |
DDAFGCDPVBHUSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
